FR 409

Description

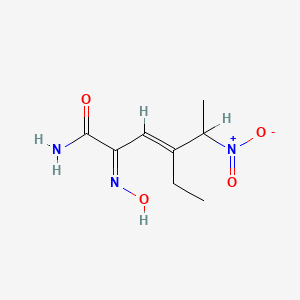

Structure

3D Structure

Properties

IUPAC Name |

(E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O4/c1-3-6(5(2)11(14)15)4-7(10-13)8(9)12/h4-5,13H,3H2,1-2H3,(H2,9,12)/b6-4+,10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZAGXDHQGXUDDX-AGLLBGTNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=CC(=NO)C(=O)N)C(C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C\C(=N/O)\C(=O)N)/C(C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048167 | |

| Record name | FR 409 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138472-01-2, 163180-49-2 | |

| Record name | FR 409 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+-)-(E)-4-Ethyl-2-((e)-hydroxyimino)-5-nitro-3-hexenamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (+-)-(E)-4-Ethyl-2-((e)-hydroxyimino)-5-nitro-3-hexenamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide, also known by its developmental code FK409, is a novel nitrovasodilator that functions as a spontaneous nitric oxide (NO) donor.[1] Its primary mechanism of action involves the non-enzymatic release of NO, which subsequently activates the intracellular nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway. This leads to a cascade of downstream effects, most notably vasodilation and inhibition of platelet aggregation.[2] This technical guide provides a comprehensive overview of the compound's mechanism of action, supported by available quantitative data, experimental methodologies, and visual representations of the involved signaling pathways.

Core Mechanism of Action: Spontaneous Nitric Oxide Donation

(E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide is a cell-permeable compound that, once in an aqueous solution, spontaneously releases nitric oxide in a controlled manner.[3] The half-life of this release in solution is approximately 30 minutes.[3] This spontaneous donation of NO is the cornerstone of its pharmacological activity.

Activation of Soluble Guanylyl Cyclase (sGC)

The released nitric oxide diffuses across cell membranes and binds to the heme prosthetic group of soluble guanylyl cyclase (sGC), the primary intracellular receptor for NO. This binding event induces a conformational change in sGC, leading to its activation.

Synthesis of Cyclic Guanosine Monophosphate (cGMP)

Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger molecule, cyclic guanosine monophosphate (cGMP). FK409 has been shown to elevate intracellular cGMP levels, which is directly associated with its vasodilatory effects.

Downstream Signaling Pathway

The increase in intracellular cGMP concentration triggers a downstream signaling cascade primarily mediated by cGMP-dependent protein kinase (PKG).

Protein Kinase G (PKG) Activation

cGMP binds to and activates PKG, a serine/threonine kinase. Activated PKG then phosphorylates a variety of downstream protein targets within the cell, leading to the observed physiological responses.

Physiological Effects

The primary physiological effects of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide, mediated by the NO/cGMP/PKG pathway, include:

-

Vasodilation: In vascular smooth muscle cells, activated PKG leads to a decrease in intracellular calcium levels, resulting in muscle relaxation and vasodilation. This is a key contributor to its antihypertensive effects.

-

Inhibition of Platelet Aggregation: The compound has demonstrated potent anti-platelet aggregation activity.[1][2]

The signaling pathway is illustrated in the diagram below:

Quantitative Data

The following tables summarize the available quantitative data for (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide.

| Parameter | Value | Species | Assay | Reference |

| In Vitro Activity | ||||

| IC50 (Platelet Aggregation) | 4.32 ± 0.95 µM | Rat | ADP-induced platelet aggregation | [2] |

| In Vivo Activity | ||||

| Thrombus Formation | Dose-dependent suppression from 0.32 mg/kg, p.o. | Rat | Extracorporeal shunt model | [2] |

| Maximum Inhibition (Thrombus Formation) | 52% inhibition at 10 mg/kg, p.o. | Rat | Extracorporeal shunt model | [2] |

| Hepatic Ischemia-Reperfusion Injury | Dose-dependent suppression of AST and ALT elevation | Rat | 90 min hepatic ischemia model | [4] |

| (1.6 and 3.2 mg/kg, IV) |

Table 1. Quantitative biological activity of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide.

| Compound | IC50 (Platelet Aggregation) | Maximum Inhibition (Thrombus Formation) | Reference |

| (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide | 4.32 ± 0.95 µM | 52% at 10 mg/kg, p.o. | [2] |

| Isosorbide Dinitrate (ISDN) | > 100 µM | 17% at 32 mg/kg, p.o. | [2] |

Table 2. Comparison of anti-platelet activity with Isosorbide Dinitrate (ISDN).

Experimental Protocols

Detailed experimental protocols for the key assays are crucial for the replication and validation of findings. While specific, step-by-step protocols for (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide are not extensively detailed in the public literature, the following outlines the general methodologies employed in its characterization.

Measurement of Nitric Oxide Release

-

Objective: To quantify the spontaneous release of NO from (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide in solution.

-

Methodology: A chemiluminescence analyzer is the standard instrument for this measurement.

-

A solution of the compound at a known concentration is prepared in a suitable buffer (e.g., phosphate buffer).

-

The solution is incubated at a controlled temperature (e.g., 37°C).

-

At various time points, the headspace gas or the solution is sampled and introduced into the chemiluminescence detector.

-

The detector measures the light emitted from the reaction of NO with ozone, which is proportional to the NO concentration.

-

Alternatively, the concentration of nitrite, a stable oxidation product of NO, can be measured using the Griess assay as an indirect measure of NO release.

-

In Vitro Platelet Aggregation Assay

-

Objective: To determine the inhibitory effect of the compound on platelet aggregation.

-

Methodology:

-

Platelet-rich plasma (PRP) is prepared from whole blood samples (e.g., from rats).

-

The PRP is treated with various concentrations of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide or a vehicle control.

-

Platelet aggregation is induced by adding an agonist, such as adenosine 5'-diphosphate (ADP).

-

The change in light transmittance through the PRP suspension is measured over time using an aggregometer. An increase in light transmittance corresponds to an increase in platelet aggregation.

-

The concentration of the compound that inhibits aggregation by 50% (IC50) is calculated.

-

The general workflow for this assay is depicted below:

In Vivo Thrombus Formation Model (Extracorporeal Shunt)

-

Objective: To assess the antithrombotic efficacy of the compound in a living organism.

-

Methodology:

-

Experimental animals (e.g., rats) are anesthetized.

-

An extracorporeal shunt is created by cannulating an artery and a vein (e.g., carotid artery and jugular vein).

-

A small, roughened, and pre-weighed object (e.g., a silk thread) is placed within the shunt to induce thrombus formation.

-

The compound is administered to the animals (e.g., orally or intravenously) at various doses prior to opening the shunt.

-

Blood is allowed to flow through the shunt for a defined period.

-

The shunt is then removed, and the object with the formed thrombus is weighed.

-

The difference in weight represents the mass of the thrombus, and the percentage inhibition by the compound is calculated relative to a control group.

-

Conclusion

(E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide is a potent nitric oxide donor with a well-defined mechanism of action centered on the activation of the sGC-cGMP-PKG signaling pathway. Its ability to spontaneously release NO translates into significant vasodilatory and anti-platelet effects, as demonstrated by the available in vitro and in vivo data. This technical guide provides a foundational understanding of its pharmacological properties for researchers and professionals in the field of drug development. Further research to elucidate more specific downstream targets of PKG and to obtain more extensive quantitative data will be beneficial for a more complete characterization of this compound.

References

- 1. FK409, a novel vasodilator isolated from the acid-treated fermentation broth of Streptomyces griseosporeus. I. Taxonomy, fermentation, isolation, and physico-chemical and biological characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiplatelet activities of FK409, a new spontaneous NO releaser - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (±)-(E)-4-Ethyl-2- (E)-hydroxyimino -5-nitro-3-hexenamide = 98 138472-01-2 [sigmaaldrich.com]

- 4. Beneficial effects of FK409, a novel nitric oxide donor, on reperfusion injury of rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted physicochemical properties of the novel compound, (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a plausible synthetic route and provides estimated physicochemical parameters based on structurally related compounds. Detailed experimental protocols for the proposed synthesis and subsequent characterization are also presented. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and similar nitro-conjugated oxime amides.

Introduction

(E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide is a multifaceted organic compound featuring a conjugated system with a nitroalkene, an α-hydroxyimino amide, and specific (E,2E) stereochemistry. The presence of these functional groups suggests potential for diverse chemical reactivity and biological activity. The nitroalkene moiety is a known Michael acceptor, while the α-hydroxyimino amide functionality is found in various compounds with biological relevance. The specific stereochemistry of the double bonds is expected to play a crucial role in its molecular recognition and biological interactions. This document aims to provide a theoretical and practical framework for the synthesis and characterization of this target molecule.

Proposed Synthetic Pathway

A plausible multi-step synthetic pathway for (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide is proposed, commencing from commercially available starting materials. The key steps involve a stereoselective Henry-type condensation, followed by amide formation and subsequent oximation.

Caption: Proposed synthetic pathway for (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide.

Experimental Protocols

Synthesis of (E)-4-Ethyl-5-nitrohex-3-en-2-one (Intermediate D)

This procedure is adapted from stereoselective Henry reaction protocols.[1][2]

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1-nitropropane (1.0 eq), 2-ethylacrolein (1.2 eq), and piperidine (0.1 eq) in toluene.

-

Reaction Execution: Heat the mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting materials. Water will be collected in the Dean-Stark trap.

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the (E)-nitroalkene as the major isomer.

Synthesis of (E,2E)-4-Ethyl-2-oxo-5-nitrohex-3-enamide (Intermediate F)

This two-step procedure involves the conversion of the ketone to an acid chloride followed by amidation.

-

Acid Chloride Formation: The intermediate D can be oxidized to the corresponding carboxylic acid, which is then converted to the acid chloride. A more direct approach would be a haloform reaction followed by treatment with thionyl chloride. A milder alternative is direct oxidation to the α-keto acid.

-

Amidation: Dissolve the crude α-keto acid chloride in an anhydrous aprotic solvent such as dichloromethane (CH2Cl2) and cool to 0 °C. Bubble ammonia gas through the solution or add a solution of ammonia in an organic solvent dropwise. Monitor the reaction by TLC.

-

Work-up and Purification: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer with saturated aqueous NaHCO3 and brine, dry over anhydrous MgSO4, and concentrate in vacuo. The crude amide can be purified by recrystallization or column chromatography.

Synthesis of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide (Final Product H)

This step involves the oximation of the α-keto amide.[3][4]

-

Reaction Setup: Dissolve the α-keto amide F (1.0 eq) in ethanol. Add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium acetate (1.5 eq).

-

Reaction Execution: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

-

Work-up and Purification: Once the reaction is complete, remove the ethanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous MgSO4, and concentrate. The final product can be purified by column chromatography or recrystallization.

Physicochemical Properties (Estimated)

The following table summarizes the estimated physicochemical properties of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide. These values are predicted based on the known properties of structurally similar compounds containing α,β-unsaturated amides, conjugated nitroalkenes, and oximes.

| Property | Estimated Value | Rationale/Reference Compounds |

| Molecular Formula | C8H11N3O4 | - |

| Molecular Weight | 213.19 g/mol | - |

| Appearance | Pale yellow solid | Nitroalkenes and oximes are often colored. Amides are typically solids at room temperature.[5] |

| Melting Point | 150 - 170 °C | Amides exhibit strong hydrogen bonding, leading to high melting points.[5] Conjugation and the nitro group will likely increase this further. |

| Boiling Point | > 300 °C (decomposes) | High melting point suggests a high boiling point; however, nitro compounds can be thermally unstable. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Acetone). Sparingly soluble in water. | The amide and hydroxyimino groups can participate in hydrogen bonding, but the overall molecule has significant nonpolar character. |

| pKa | ~9-10 (oxime proton) | The pKa of oxime protons typically falls in this range. |

| logP | 1.5 - 2.5 | Calculated based on the contributions of the functional groups. |

Characterization and Quality Control

A comprehensive characterization of the synthesized compound is crucial to confirm its identity, purity, and stereochemistry.

Caption: General workflow for the characterization of the synthesized compound.

Spectroscopic and Analytical Data (Predicted)

| Technique | Predicted Observations |

| ¹H NMR | Signals for the ethyl group (triplet and quartet), vinylic protons (doublets with coupling constants indicative of E configuration), a proton of the C-H adjacent to the nitro group, and exchangeable protons for the amide (NH2) and oxime (NOH) groups. |

| ¹³C NMR | Resonances for the carbonyl carbon of the amide, the carbon of the C=NOH group, olefinic carbons, the carbon bearing the nitro group, and the carbons of the ethyl group. |

| FTIR (cm⁻¹) | Characteristic absorption bands for N-H stretching (amide, ~3300-3100), O-H stretching (oxime, broad ~3200), C=O stretching (amide, ~1650), C=N stretching (oxime, ~1640), C=C stretching (alkene, ~1620), and asymmetric and symmetric NO2 stretching (~1550 and ~1350). |

| HRMS (ESI+) | [M+H]⁺ peak at m/z 214.0773, confirming the elemental composition C8H12N3O4⁺. |

Conclusion

This technical guide provides a theoretical framework for the synthesis and characterization of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide. The proposed synthetic route, based on established organic transformations, offers a viable path to obtaining this novel compound. The estimated physicochemical properties and predicted analytical data serve as a valuable reference for its future experimental investigation. The unique combination of functional groups and defined stereochemistry in this molecule makes it an interesting target for further research in medicinal chemistry and materials science. Experimental validation of the data presented herein is highly encouraged.

References

In-Depth Technical Guide: Nitric Oxide Release Kinetics of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide, also known by its code name FK409, is a potent, spontaneously acting nitric oxide (NO) donor. Its ability to release NO in a controlled manner has made it a valuable tool in pharmacological research to investigate the diverse physiological and pathophysiological roles of nitric oxide, including vasodilation, platelet aggregation inhibition, and neurotransmission. This technical guide provides a comprehensive overview of the nitric oxide release kinetics of FK409, detailed experimental protocols for its study, and an examination of the primary signaling pathway it activates.

Physicochemical Properties and NO Release Mechanism

FK409 is a synthetic compound with the chemical formula C₈H₁₃N₃O₄ and a molecular weight of 215.21 g/mol . The release of nitric oxide from FK409 is a spontaneous process that is critically dependent on the pH of the surrounding aqueous environment.

The proposed mechanism for NO release involves a rate-limiting deprotonation at the 5-position of the hexenamide backbone. This initial step is facilitated by hydroxyl ions, and therefore, the rate of NO liberation markedly increases with a rise in pH, particularly above pH 6. A linear relationship has been observed between the degradation rate of FK409 and the rate of NO formation, indicating that the deprotonation is the key trigger for the subsequent cascade that leads to the release of nitric oxide.[1]

Furthermore, the presence of sulfhydryl-containing compounds, such as L-cysteine and glutathione, can significantly accelerate the decomposition of FK409 and the subsequent release of nitric oxide. This suggests that in a biological milieu rich in such compounds, the NO-donating potency of FK409 may be enhanced.

Quantitative Nitric Oxide Release Kinetics

The kinetics of nitric oxide release from FK409 are crucial for understanding its pharmacological profile and for designing experiments that require a specific flux of NO. The release is characterized by its pH-dependent rate and half-life.

| Parameter | Condition | Value |

| Half-life (t½) | In solution | ~30 minutes |

| NO Release Rate | In the presence of 25 mM L-cysteine | 13-fold increase |

Experimental Protocols

Accurate quantification of nitric oxide released from FK409 is essential for in vitro and in vivo studies. The two most common and reliable methods for this are the Griess assay for indirect NO measurement and chemiluminescence for direct NO detection.

Griess Assay for Nitrite Determination (Indirect NO Measurement)

This colorimetric assay is a straightforward and cost-effective method to indirectly quantify NO release by measuring the accumulation of its stable breakdown product, nitrite (NO₂⁻), in the aqueous medium.

Materials:

-

FK409 solution of known concentration

-

Phosphate-buffered saline (PBS) at various pH values (e.g., 6.0, 7.4, 8.0)

-

Griess Reagent:

-

Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid

-

Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water

-

-

Sodium nitrite (NaNO₂) standard solutions (0-100 µM)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 540 nm

Procedure:

-

Sample Preparation: Prepare solutions of FK409 in PBS at the desired pH values. Incubate the solutions at 37°C for various time points to allow for NO release and its conversion to nitrite.

-

Standard Curve: Prepare a series of sodium nitrite standards in the same buffer as the samples.

-

Assay: a. To 50 µL of each sample and standard in a 96-well plate, add 50 µL of Griess Reagent Solution A. b. Incubate for 10 minutes at room temperature, protected from light. c. Add 50 µL of Griess Reagent Solution B to each well. d. Incubate for another 10 minutes at room temperature, protected from light.

-

Measurement: Measure the absorbance of each well at 540 nm using a microplate reader.

-

Calculation: Subtract the absorbance of the blank from all readings. Plot the absorbance of the standards versus their known concentrations to generate a standard curve. Use the equation of the linear regression from the standard curve to calculate the nitrite concentration in the samples.

Chemiluminescence Detection (Direct NO Measurement)

Chemiluminescence provides a highly sensitive and specific method for the real-time, direct detection of nitric oxide gas. This technique is based on the reaction of NO with ozone (O₃), which produces an excited state of nitrogen dioxide (NO₂*) that emits light upon returning to its ground state. The intensity of the emitted light is directly proportional to the NO concentration.

Materials:

-

Nitric oxide analyzer with a chemiluminescence detector

-

Reaction chamber/purge vessel

-

Inert gas supply (e.g., nitrogen or helium)

-

FK409 solution of known concentration in a suitable buffer

-

Ozone (O₃) generator (typically integrated into the analyzer)

Procedure:

-

Instrument Setup and Calibration: Calibrate the nitric oxide analyzer according to the manufacturer's instructions using a certified NO gas standard.

-

Sample Preparation: Prepare the FK409 solution in a deoxygenated buffer to minimize the premature oxidation of NO. Place the solution in the reaction chamber.

-

Measurement: a. Purge the headspace of the reaction chamber with an inert gas to remove any atmospheric oxygen. b. As FK409 releases NO into the solution, the inert gas stream carries the gaseous NO from the headspace into the chemiluminescence detector. c. Inside the detector, the sample gas is mixed with ozone. d. The photomultiplier tube detects the light emitted from the reaction, and the instrument software records the NO concentration in real-time.

-

Data Analysis: The data will be presented as a curve of NO concentration versus time, from which kinetic parameters such as the initial release rate and half-life can be determined.

Signaling Pathway of Released Nitric Oxide

The primary and most well-established signaling pathway activated by the nitric oxide released from FK409 is the soluble guanylate cyclase (sGC) - cyclic guanosine monophosphate (cGMP) pathway.

Pathway Description:

-

NO Release and Diffusion: FK409 spontaneously releases nitric oxide, which, as a small, lipophilic molecule, readily diffuses across cell membranes into target cells, such as vascular smooth muscle cells.

-

Activation of Soluble Guanylate Cyclase (sGC): Once inside the cell, NO binds to the heme moiety of soluble guanylate cyclase, causing a conformational change that activates the enzyme.

-

Synthesis of Cyclic Guanosine Monophosphate (cGMP): Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

-

Activation of Protein Kinase G (PKG): cGMP acts as a second messenger and binds to and activates cGMP-dependent protein kinase (PKG).

-

Phosphorylation of Downstream Targets: PKG is a serine/threonine kinase that phosphorylates a variety of downstream protein targets. In vascular smooth muscle, these targets include proteins that lead to a decrease in intracellular calcium levels and desensitization of the contractile machinery to calcium. Key targets include myosin light chain phosphatase, which it activates, and various ion channels.

-

Physiological Response: The net effect of PKG activation in vascular smooth muscle is relaxation, leading to vasodilation and increased blood flow.

Experimental Workflow for Studying NO Release and Signaling

The following workflow outlines the key steps for a comprehensive investigation of the effects of FK409.

Conclusion

(E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide (FK409) is a valuable research tool for investigating the biological effects of nitric oxide due to its spontaneous and pH-dependent NO release. A thorough understanding of its release kinetics, coupled with robust experimental methodologies for NO quantification and the elucidation of its downstream signaling pathways, is paramount for its effective use in pharmacological and drug development studies. This guide provides the foundational knowledge and protocols for researchers to confidently design and execute experiments utilizing this potent nitric oxide donor.

References

A Technical Guide to the Biological Activity of Novel Oxime Ester Derivatives

For Researchers, Scientists, and Drug Development Professionals

Oxime ester derivatives have emerged as a versatile class of compounds with a broad spectrum of biological activities, making them promising candidates in drug discovery and development. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of novel oxime ester derivatives, with a focus on their potential as therapeutic agents. The information is compiled from recent scientific literature to aid researchers in this dynamic field.

Synthesis of Oxime Ester Derivatives

The general synthesis of oxime esters involves the condensation of aldoximes or ketoximes with carboxylic acids. A common and efficient laboratory-scale protocol involves the use of a coupling agent, such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), in the presence of a base like N-methylmorpholine (NMM).

-

Reaction Setup: Dissolve the carboxylic acid (1.0 mmol) and the corresponding oxime (1.1 mmol) in an appropriate solvent, such as 1,4-dioxane.

-

Addition of Reagents: Add N-methylmorpholine (NMM) (2.2 mmol) to the solution and stir. Subsequently, add 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) (1.2 mmol).

-

Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Characterization: Characterize the final oxime ester derivatives using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Anticancer Activity

Numerous novel oxime ester derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[1][2][3] The mechanism of their anticancer activity is an area of active investigation, with some studies suggesting the induction of apoptosis and cell cycle arrest.

| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |

| Steroidal C-20 Oxime Esters (3a, 3f, 3g) | HeLa | % Inhibition (30 µM) | > 50% | [1] |

| Δ⁹,¹¹-Estrone Oxime (11) | LNCaP (Prostate) | IC₅₀ | 3.59 µM | [2] |

| Diterpene Stemodin Oxime Esters (9, 10) | PC3, SNB-19, HCT-116 | % Growth Inhibition | 62.96 - 94.27% | [3] |

| Pyrazole-containing Oxime Ester (7a) | SH-SY5Y (Neuroblastoma) | IC₅₀ | 85.94 µM | [4] |

| 2,3,4-trimethoxyacetophenoxime esters | Cancer Cell Lines | - | Showed activity |

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the oxime ester derivatives and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity

Oxime esters have demonstrated notable activity against a range of bacterial and fungal pathogens.[5][6] Their mechanism of action can involve the inhibition of essential bacterial enzymes, such as DNA gyrase.

| Compound Class | Microorganism | Activity Metric | Value | Reference |

| Dihydrocumic Acid Oxime Esters | Escherichia coli | Inhibition Zone | Better than bromogeramine | [5] |

| Undecenoic Acid Oxime Ester (OE-5) | Bacterial and Fungal Strains | Active | - | [6] |

| 1,2,4-Triazole/1,3,4-Oxadiazole Oxime Esters (4a, 5a-d, 5h, 5i) | Xanthomonas oryzae pv. oryzae | EC₅₀ | 15.15 - 49.34 µg/mL | [7] |

| Acrylpimaryl Oxime Esters (4c, 4d, 4f, 4h, 4k) | Escherichia coli | Inhibition Zone (256 µg/mL) | 9.67 - 12.17 mm | [8] |

| Vanillin Derived Piperidin-4-one Oxime Esters | Bacteria and Fungi | Active | - |

-

Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth medium.

-

Serial Dilution: Perform a two-fold serial dilution of the oxime ester derivatives in a 96-well microtiter plate containing the broth.

-

Inoculation: Inoculate each well with the microbial suspension. Include positive (microbes only) and negative (broth only) controls.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition

A significant area of research for oxime ester derivatives is their ability to act as enzyme inhibitors.[9][10] For instance, some have been identified as covalent inhibitors of serine hydrolases, while others show potent inhibition of α-glucosidase and α-amylase.

| Compound Class | Enzyme Target | Activity Metric | Value | Reference |

| Unspecified Oxime Esters | Retinoblastoma-binding protein 9 (RBBP9) | IC₅₀ | 1.2 µM (Compound 4) | [9] |

| Oleanolic Acid Oxime Ester (3a) | α-Glucosidase | IC₅₀ | 0.35 µM | [10] |

| Oleanolic Acid Oxime Ester (3f) | α-Amylase | IC₅₀ | 3.80 µM | [10] |

-

Enzyme and Substrate Preparation: Prepare solutions of α-glucosidase and the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) in a suitable buffer (e.g., phosphate buffer, pH 6.8).

-

Reaction Mixture: In a 96-well plate, mix the enzyme solution with various concentrations of the oxime ester inhibitor. Pre-incubate for a short period.

-

Initiation of Reaction: Add the pNPG substrate to start the enzymatic reaction.

-

Incubation: Incubate the reaction mixture at a specific temperature (e.g., 37°C) for a defined time.

-

Stopping the Reaction: Stop the reaction by adding a solution of sodium carbonate.

-

Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.

Other Biological Activities

Beyond the activities detailed above, oxime ester derivatives have also been reported to possess anti-inflammatory and antioxidant properties, further highlighting their therapeutic potential.

-

Anti-inflammatory Activity: 5-aliphatic oxime esters of thiophene have demonstrated anti-inflammatory action.

-

Antioxidant Activity: Oxime esters of undecanoic acid have shown antioxidant capabilities in assays such as DPPH radical scavenging.

Conclusion

Novel oxime ester derivatives represent a rich source of biologically active compounds with significant potential in the development of new drugs for a variety of diseases. Their diverse activities, including anticancer, antimicrobial, and enzyme inhibitory effects, warrant further investigation. The synthetic accessibility and the possibility for extensive structural modification make this class of compounds particularly attractive for medicinal chemistry campaigns. This guide provides a foundational understanding for researchers to explore and expand upon the therapeutic applications of oxime ester derivatives.

References

- 1. Synthesis and cytotoxicity of novel steroidal C-20 oxime ester derivatives from 16-DPA - Arabian Journal of Chemistry [arabjchem.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and cytotoxicity studies on new pyrazolecontaining oxime ester derivatives | Tropical Journal of Pharmaceutical Research [ajol.info]

- 5. Synthesis and antibacterial activity of oxime esters from dihydrocumic acid :: BioResources [bioresources.cnr.ncsu.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. jcsp.org.pk [jcsp.org.pk]

- 9. Oxime esters as selective, covalent inhibitors of the serine hydrolase retinoblastoma-binding protein 9 (RBBP9) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and bioactivities evaluation of oleanolic acid oxime ester derivatives as α-glucosidase and α-amylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Analysis of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of the novel compound, (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide. Due to the limited availability of experimental data for this specific molecule in public databases, this document presents a predictive analysis based on established principles of spectroscopy and data from structurally analogous compounds. The guide outlines detailed experimental protocols for a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). All predicted quantitative data are systematically organized into tables for clarity and comparative purposes. Furthermore, this guide employs Graphviz diagrams to illustrate a plausible synthetic pathway and a generalized workflow for the spectroscopic characterization of this and similar molecules, providing a robust framework for researchers in the field of drug development and chemical analysis.

Introduction

(E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide is a multifaceted organic compound featuring a conjugated system with nitro, oxime, and amide functional groups. Such compounds are of significant interest in medicinal chemistry and drug development due to the diverse biological activities associated with these moieties. The presence of a nitroalkene functional group, in particular, suggests potential as a Michael acceptor, a characteristic often exploited in the design of targeted therapeutic agents. Accurate structural elucidation and purity assessment are paramount for any further investigation into its biological properties. This guide provides the foundational spectroscopic methodologies and expected data for the comprehensive characterization of this molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide. These predictions are derived from computational models and analysis of similar chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.5 | s | 1H | N-H (Amide) |

| ~10.5 | s | 1H | =N-OH (Oxime) |

| ~7.5 | s | 1H | N-H (Amide) |

| ~7.0 | d, J=15 Hz | 1H | =CH -C(NO₂) |

| ~6.5 | d, J=15 Hz | 1H | =CH -C(=NOH) |

| ~5.0 | q, J=7 Hz | 1H | CH -CH₃ (Nitro) |

| ~2.5 | q, J=7.5 Hz | 2H | CH ₂-CH₃ |

| ~1.7 | d, J=7 Hz | 3H | CH-CH ₃ (Nitro) |

| ~1.1 | t, J=7.5 Hz | 3H | CH₂-CH ₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C =O (Amide) |

| ~150 | C =NOH (Oxime) |

| ~145 | C (Et)=CH |

| ~140 | =C H-C(NO₂) |

| ~130 | =C H-C(=NOH) |

| ~80 | C H-NO₂ |

| ~25 | C H₂-CH₃ |

| ~15 | CH-C H₃ (Nitro) |

| ~12 | CH₂-C H₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H Stretch (Oxime), N-H Stretch (Amide) |

| ~3050 | Medium | C-H Stretch (Alkene) |

| 2980-2850 | Medium | C-H Stretch (Alkyl) |

| ~1680 | Strong | C=O Stretch (Amide I) |

| ~1640 | Medium | C=N Stretch (Oxime) |

| ~1620 | Medium | C=C Stretch (Alkene) |

| ~1550 | Strong | N-O Stretch (Nitro), N-H Bend (Amide II) |

| ~1350 | Strong | N-O Stretch (Nitro) |

UV-Visible (UV-Vis) Spectroscopy

Table 4: Predicted UV-Vis Absorption

| λ_max (nm) | Molar Absorptivity (ε) | Solvent | Assignment |

| ~280-320 | High | Ethanol | π → π* transition |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)

| m/z (Mass-to-Charge Ratio) | Ion |

| [M+H]⁺ | Molecular Ion (Positive Mode) |

| [M-H]⁻ | Molecular Ion (Negative Mode) |

| [M+Na]⁺ | Sodium Adduct |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire spectra at 298 K.

-

Use a spectral width of 16 ppm, centered at 8 ppm.

-

Employ a 30-degree pulse width with a relaxation delay of 2 seconds.

-

Collect 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire spectra at 298 K.

-

Use a spectral width of 240 ppm, centered at 120 ppm.

-

Employ a 30-degree pulse width with a relaxation delay of 5 seconds.

-

Collect 1024 scans.

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). Apply a line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique. Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Employ a Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.

-

Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: Perform a background correction on the sample spectrum.

UV-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare a stock solution of the compound in ethanol at a concentration of 1 mg/mL. From this, prepare a dilute solution (e.g., 0.01 mg/mL) in ethanol.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Acquisition:

-

Use a quartz cuvette with a 1 cm path length.

-

Use ethanol as the blank.

-

Scan the sample from 200 to 800 nm.

-

-

Data Analysis: Identify the wavelength of maximum absorbance (λ_max).

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF) with an electrospray ionization (ESI) source.

-

Acquisition (Positive and Negative Modes):

-

Infuse the sample solution at a flow rate of 5 µL/min.

-

Set the capillary voltage to 3.5 kV.

-

Set the source temperature to 120°C.

-

Acquire spectra over a mass range of 50-500 m/z.

-

-

Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated theoretical mass.

Visualizations

Proposed Synthetic Pathway

The following diagram illustrates a plausible synthetic route for (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide.

Caption: Proposed synthesis of the target compound.

Spectroscopic Analysis Workflow

This diagram outlines the general workflow for the spectroscopic characterization of a novel compound.

Caption: General workflow for spectroscopic analysis.

Conclusion

This technical guide provides a predictive yet comprehensive framework for the spectroscopic analysis of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide. The tabulated predicted data, detailed experimental protocols, and illustrative diagrams offer a valuable resource for researchers engaged in the synthesis, characterization, and evaluation of this and related novel chemical entities. While the provided data is predictive, the methodologies are robust and adhere to standard analytical practices, ensuring their applicability for the empirical analysis of this compound.

The Structure-Activity Relationship of Nitro-Containing Enamides: A Technical Guide for Drug Development Professionals

Introduction: The enamide moiety, characterized by a carbon-carbon double bond adjacent to an amide group, represents a versatile scaffold in medicinal chemistry. When coupled with a nitro functional group, these compounds exhibit a wide spectrum of biological activities, ranging from enzyme inhibition to anticancer and antimicrobial effects. The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the enamide system, often enhancing binding affinities to biological targets and participating in crucial molecular interactions. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of nitro-containing enamides, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into their synthesis, biological evaluation, and mechanisms of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

I. Core Structure and Synthetic Strategy

The general structure of the nitro-containing enamides discussed in this guide is based on the N-aryl-3-(nitrophenyl)propenamide scaffold. Variations in the substitution patterns on both the N-aryl ring and the nitrophenyl ring, as well as modifications to the propenamide linker, have profound effects on their biological activity.

Experimental Protocols: Synthesis of Nitro-Containing Enamides

A common and effective method for the synthesis of these compounds is the Claisen-Schmidt condensation, followed by amidation. Below is a representative protocol for the synthesis of a nitro-containing chalcone, a close analog and often a precursor to the target enamides.

Protocol: Synthesis of (E)-1-(substituted-phenyl)-3-(4-nitrophenyl)prop-2-en-1-ones (Nitro-Chalcones)

-

Materials: Substituted acetophenone (10 mmol), 4-nitrobenzaldehyde (10 mmol), ethanol (10 mL), sodium hydroxide (6 mL, 1.0 M solution), dichloromethane, n-hexane.

-

Procedure:

-

A solution of the substituted acetophenone (10 mmol) in ethanol (10 mL) is prepared in a round-bottom flask.

-

The flask is placed in an ice-salt bath, and a solution of sodium hydroxide (6 mL, 1.0 M) is added dropwise with stirring.

-

After stirring for 15 minutes, 4-nitrobenzaldehyde (10 mmol) is added to the reaction mixture.

-

The reaction is then stirred at room temperature for 3 hours.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the precipitated product is filtered and washed thoroughly with water.

-

The crude product is recrystallized from a dichloromethane/n-hexane solvent system to yield the pure nitro-chalcone.[1]

-

The subsequent amidation to form the enamide can be achieved by reacting the corresponding cinnamic acid (derived from the chalcone) with an appropriate aniline derivative.

Protocol: Synthesis of (E)-N-Aryl-3-(4-nitrophenyl)propenamides

-

Materials: 4-nitrocinnamic acid, thionyl chloride, substituted aniline, tetrahydrofuran (THF), triethylamine.

-

Procedure:

-

A solution of the primary diamine (0.004 mol) is prepared in THF.

-

Triethylamine (0.6 mL) is added dropwise to the solution to make it slightly basic.

-

A solution of trans-4-nitrocinnamoyl chloride (0.01 mol) in THF is added dropwise to the reaction mixture with constant stirring.

-

The reaction mixture is stirred at 25°C for 18-24 hours, with progress monitored by TLC.

-

After completion, the resulting salt precipitate is filtered off.

-

The filtrate is then precipitated by adding water.

-

The final enamide product is filtered, washed with water, and recrystallized from a suitable solvent.[2]

-

Synthesis Workflow for Nitro-Containing Enamides.

II. Biological Activities and Structure-Activity Relationships

Nitro-containing enamides have demonstrated a remarkable diversity of biological activities, which are intricately linked to their structural features. The position and nature of substituents on the aromatic rings play a critical role in determining their potency and selectivity.

A. Dual Monoamine Oxidase-B (MAO-B) and β-Secretase (BACE1) Inhibition for Neurodegenerative Diseases

A series of nitro-group-bearing enamides (NEA1–NEA5) have been identified as potent dual inhibitors of MAO-B and BACE1, two key enzymes implicated in the pathogenesis of neurodegenerative disorders like Alzheimer's and Parkinson's diseases.

Quantitative SAR Data:

| Compound | R-Group | MAO-A IC50 (µM) | MAO-B IC50 (µM) | BACE1 IC50 (µM) |

| NEA1 | 4-Cl | > 40 | 0.016 | 8.21 ± 0.03 |

| NEA2 | 2,4-di-Cl | > 25 | 0.025 | 9.05 ± 0.15 |

| NEA3 | 4-F | > 15 | 0.0092 | 8.02 ± 0.13 |

| NEA4 | 4-Br | > 50 | 0.033 | 10.11 ± 0.09 |

| NEA5 | 4-CH3 | > 50 | 0.041 | 11.23 ± 0.21 |

| Lazabemide (Std.) | - | - | 0.11 | - |

| Pargyline (Std.) | - | - | 0.14 | - |

| Quercetin (Std.) | - | - | - | 13.40 ± 0.04 |

Data sourced from a 2021 study on nitro-group-bearing enamides.

SAR Insights:

-

The presence of a halogen atom at the para-position of the N-phenyl ring is crucial for potent MAO-B inhibition.

-

The 4-fluoro substituent in NEA3 resulted in the most potent MAO-B inhibition (IC50 = 0.0092 µM).

-

Electron-withdrawing groups on the N-phenyl ring generally lead to higher potency.

-

All synthesized derivatives exhibited the ability to cross the blood-brain barrier as determined by the Parallel Artificial Membrane Permeability Assay (PAMPA).

B. Anticancer Activity

Nitro-containing chalcones and their enamide derivatives have shown significant potential as anticancer agents. Their mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Quantitative SAR Data for Nitro-Containing Chalcones:

| Compound | R1 | R2 | Cell Line | IC50 (µM) |

| Chalcone A | 4-NO2 | 2,4,6-(OCH3)3 | KYSE-450 (Esophageal) | 4.97 |

| Chalcone B | 4-NO2 | 2,4,6-(OCH3)3 | Eca-109 (Esophageal) | 9.43 |

| Chalcone C | 4-NO2 | H | MCF-7 (Breast) | 1.33 |

| Chalcone D | 2-NO2 | H | T-lymphocytes | 6.1 |

| Chalcone E | 3-NO2 | H | T-lymphocytes | 8.9 |

Data compiled from various studies on the anticancer activity of nitro-chalcones.[3][4]

SAR Insights:

-

The position of the nitro group on the benzaldehyde ring significantly influences cytotoxicity. A 4-nitro substitution often confers high potency.

-

The presence of methoxy groups on the acetophenone ring, in combination with a nitro group, can enhance anticancer activity.

-

The enone linker is critical for activity, and its modification can modulate the biological response.

C. Antimicrobial Activity

The antimicrobial properties of nitro-containing enamides and related structures have been investigated against a range of bacterial and fungal pathogens.

Quantitative SAR Data for Antimicrobial Nitro-Compounds:

| Compound | R-Group | S. aureus MIC (µg/mL) | Candida sp. MIC (µg/mL) |

| Nitro-Compound 1 | 4-Cl | 15.6 - 62.5 | 7.8 - 31.25 |

| Nitro-Compound 2 | 4-Br | 15.6 - 62.5 | 7.8 - 31.25 |

| Nitro-Compound 3 | 2,4-di-Cl | 15.6 - 62.5 | 15.6 - 500 |

Data from a 2022 review on the biological activity of nitro compounds.[5]

SAR Insights:

-

Halogenation of the nitro-containing scaffold can lead to potent antibacterial and antifungal activity.

-

The lipophilicity imparted by these substituents may enhance membrane permeability and interaction with microbial targets.

III. Experimental Protocols for Biological Evaluation

To assess the biological activity of nitro-containing enamides, a variety of standardized assays are employed. Below are detailed protocols for the key assays mentioned in this guide.

A. MAO-B Inhibition Assay

This fluorometric assay is used to screen for inhibitors of MAO-B.

-

Principle: The assay measures the hydrogen peroxide produced from the oxidative deamination of the MAO substrate, kynuramine.

-

Procedure:

-

Prepare a working solution of the test compound and the MAO-B inhibitor control.

-

Add 10 µL of the diluted test compounds, inhibitor control, and assay buffer (enzyme control) to a 96-well black plate.

-

Prepare a master mix containing the MAO-B substrate and developer.

-

Add the master mix to each well.

-

Initiate the reaction by adding the MAO-B enzyme solution.

-

Incubate the plate at room temperature, protected from light.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition and IC50 values.

-

B. BACE1 Inhibition Assay (FRET)

This assay utilizes Fluorescence Resonance Energy Transfer (FRET) to measure BACE1 activity.

-

Principle: A peptide substrate is labeled with a donor and a quencher fluorophore. Cleavage of the substrate by BACE1 separates the pair, leading to an increase in fluorescence.

-

Procedure:

-

Prepare a master mixture containing the BACE1 assay buffer and the FRET peptide substrate.

-

Add 70 µL of the master mixture to each well of a 96-well black plate.

-

Add 10 µL of the inhibitor solution to the test wells and a corresponding solution without the inhibitor to the control wells.

-

Dilute the BACE1 enzyme to the desired concentration with the assay buffer.

-

Initiate the reaction by adding 20 µL of the diluted BACE1 enzyme to the wells.

-

Read the fluorescence kinetically for a set period (e.g., 20 minutes) at an excitation of 320 nm and an emission of 405 nm.[6]

-

C. High-Throughput Screening (HTS) Workflow for Enzyme Inhibitors

High-Throughput Screening Workflow.

IV. Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by nitro-containing enamides is crucial for elucidating their therapeutic potential and potential side effects.

A. MAO-B Inhibition in Neurodegeneration

MAO-B is involved in the degradation of dopamine in the brain. Inhibition of MAO-B increases dopamine levels, which is a key therapeutic strategy in Parkinson's disease. Furthermore, the breakdown of dopamine by MAO-B produces reactive oxygen species (ROS), contributing to oxidative stress and neurodegeneration. By inhibiting MAO-B, nitro-containing enamides can exert a neuroprotective effect.

MAO-B Inhibition Pathway.

B. BACE1 Inhibition and Amyloid-β Production

BACE1 is the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides, which form the amyloid plaques characteristic of Alzheimer's disease. BACE1 cleaves the amyloid precursor protein (APP), initiating the amyloidogenic pathway. Inhibition of BACE1 by nitro-containing enamides can reduce the production of Aβ, thereby potentially slowing the progression of the disease.

BACE1 Inhibition Pathway.

C. PI3K/Akt Signaling Pathway in Cancer

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[1][7][8][9] Many anticancer agents exert their effects by targeting components of this pathway. While direct inhibition of the PI3K/Akt pathway by nitro-containing enamides is an area of ongoing research, their ability to induce apoptosis and cell cycle arrest suggests a potential modulation of this or related pathways.

PI3K/Akt Signaling Pathway.

V. Conclusion

Nitro-containing enamides represent a promising class of compounds with diverse and potent biological activities. The structure-activity relationships highlighted in this guide underscore the importance of the nitro group and the substitution patterns on the aromatic rings in determining their therapeutic potential. The provided experimental protocols offer a foundation for the synthesis and evaluation of new analogs. Furthermore, the elucidation of their mechanisms of action through signaling pathway analysis provides a rational basis for their further development as therapeutic agents for neurodegenerative diseases, cancer, and infectious diseases. Continued exploration of this chemical space is warranted to unlock the full potential of nitro-containing enamides in drug discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 3. advion.com [advion.com]

- 4. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholars.northwestern.edu [scholars.northwestern.edu]

- 6. mt.com [mt.com]

- 7. youtube.com [youtube.com]

- 8. biotage.com [biotage.com]

- 9. Bot Verification [rasayanjournal.co.in]

In-Depth Technical Guide: (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide (FK-409/NOR-3)

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, mechanism of action, and key experimental data for the potent nitric oxide (NO) donor, (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide, also known by its research codes FK-409 and NOR-3. This molecule, a semi-artificial fermentation product, spontaneously releases NO, a critical signaling molecule in cardiovascular physiology. Its potent vasodilatory and anti-platelet aggregation properties are detailed, supported by quantitative data and established experimental protocols. This document serves as a core technical resource for researchers investigating NO signaling, developing novel vasodilators, and exploring new therapeutic agents for cardiovascular diseases.

Discovery and Isolation

(E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide (FK-409) was first reported as a novel vasodilator isolated from the fermentation broth of Streptomyces griseosporeus (strain No. 16917) in 1989 by researchers at Fujisawa Pharmaceutical Co., Ltd. in Japan.[1] The discovery was significant as the compound demonstrated potent biological activity through a then-novel mechanism of spontaneous nitric oxide release.

The generation of FK-409 is a semi-artificial process. The microorganism produces a precursor, FR-900411, when cultured in a nitrate-containing medium.[2] Subsequent acid treatment of the fermentation broth is essential to convert the precursor into the final active compound, FK-409, through a synchronous nitrosation-nitration reaction.[2]

Isolation Workflow

The general workflow for isolating FK-409 from the microbial culture is a multi-step process involving fermentation, extraction, and chromatographic purification.

References

Technical Guide: Properties of CAS 138472-01-2 (FK-409/NOR-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAS number 138472-01-2, also known by its research codes FK-409 and NOR-3, is a small molecule of significant interest in pharmacological research due to its potent vasodilatory and antiplatelet aggregation properties. Chemically identified as (±)-(E)-4-Ethyl-2-[(E)-hydroxyimino]-5-nitro-3-hexenamide, this compound is a well-established nitric oxide (NO) donor. It spontaneously releases NO under physiological conditions, which mediates its biological effects through the activation of the soluble guanylate cyclase (sGC) and subsequent increase in cyclic guanosine monophosphate (cGMP) levels. This technical guide provides an in-depth overview of the solubility, storage conditions, and key experimental methodologies related to FK-409.

Physicochemical Properties

| Property | Value |

| CAS Number | 138472-01-2 |

| Synonyms | FK-409, NOR-3 |

| Chemical Name | (±)-(E)-4-Ethyl-2-[(E)-hydroxyimino]-5-nitro-3-hexenamide |

| Molecular Formula | C₈H₁₃N₃O₄ |

| Molecular Weight | 215.21 g/mol |

| Appearance | White to off-white crystalline solid[1] |

Solubility

FK-409 is supplied as a crystalline solid and exhibits solubility in a range of organic solvents and aqueous buffers. Stock solutions are typically prepared in organic solvents.

Table 1: Solubility Data for CAS 138472-01-2

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL | [2][3] |

| Ethanol | ~36 mg/mL | [2] |

| Dimethylformamide (DMF) | ~34 mg/mL | [2] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | ~2.2 mg/mL | [2] |

It is important to note that upon dissolution in aqueous buffers, FK-409 will begin to release nitric oxide. Therefore, aqueous solutions should be prepared fresh and used promptly; storage of aqueous solutions for more than one day is not recommended[2].

Storage and Stability

Proper storage is crucial to maintain the integrity and activity of FK-409.

Table 2: Storage and Stability Recommendations

| Parameter | Recommendation | Reference |

| Storage Temperature | -20°C | [1][2][3][4][5] |

| Physical Form | Crystalline solid | [2] |

| Long-term Stability | ≥ 4 years at -20°C | [2] |

| Container | Tightly closed container | [5] |

| Environment | Cool, well-ventilated place away from heat | [5] |

Stock solutions in anhydrous DMSO are relatively stable[4]. However, it is best practice to prepare fresh dilutions in aqueous buffers for biological experiments.

Mechanism of Action and Signaling Pathway

FK-409's pharmacological effects are mediated by its spontaneous release of nitric oxide. This process is pH-dependent, with the rate of NO release increasing at higher pH levels. The released NO then activates soluble guanylate cyclase (sGC) in target cells, such as vascular smooth muscle cells. This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The resulting increase in intracellular cGMP concentration leads to the activation of protein kinase G (PKG), which in turn phosphorylates downstream targets, ultimately resulting in vasodilation and inhibition of platelet aggregation.

Experimental Protocols

The following sections provide an overview of key experimental methodologies for the characterization of CAS 138472-01-2. While specific parameters may vary between laboratories, these protocols outline the fundamental steps.

Preparation of Stock and Working Solutions

A standardized procedure for solution preparation is critical for reproducible results.

Stability-Indicating HPLC Method (General Protocol)

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for assessing the purity of FK-409 and monitoring its degradation.

Objective: To separate the intact drug from its degradation products.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase (Illustrative):

-

A gradient of acetonitrile and a buffer (e.g., phosphate buffer, pH adjusted) is commonly used for related substances.

General Procedure:

-

Sample Preparation: Dissolve a known amount of FK-409 in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration within the linear range of the detector.

-

Chromatographic Conditions:

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Column Temperature: Ambient or controlled (e.g., 25-30°C).

-

Detection Wavelength: Determined by the UV spectrum of FK-409.

-

Gradient Elution: Start with a lower percentage of organic phase and gradually increase to elute more hydrophobic compounds.

-

-

Forced Degradation Study: To validate the stability-indicating nature of the method, FK-409 is subjected to stress conditions such as acid, base, oxidation, heat, and light. The stressed samples are then analyzed to ensure that degradation products are resolved from the parent peak.

Nitric Oxide Release Measurement by Chemiluminescence (General Protocol)

Chemiluminescence is a highly sensitive method for the direct measurement of nitric oxide.

Objective: To quantify the amount of NO released from FK-409 over time.

Instrumentation:

-

Nitric Oxide Analyzer (based on the chemiluminescent reaction of NO with ozone).

-

Reaction vessel with a port for sample injection and a connection to the analyzer.

General Procedure:

-

Instrument Setup: Calibrate the Nitric Oxide Analyzer using a standard NO gas source.

-

Reaction Buffer: Prepare a suitable buffer (e.g., PBS, pH 7.4) and de-gas it thoroughly to remove dissolved oxygen, which can react with NO.

-

Measurement:

-

Add a known volume of the reaction buffer to the reaction vessel and establish a stable baseline.

-

Inject a small volume of a concentrated FK-409 stock solution into the reaction buffer to initiate NO release.

-

Continuously record the chemiluminescence signal, which is proportional to the concentration of NO in the gas phase.

-

-

Data Analysis: Integrate the signal over time to determine the total amount of NO released. The rate of NO release can be calculated from the initial slope of the signal.

Measurement of Intracellular cGMP Levels (General Protocol)

Enzyme-linked immunosorbent assays (ELISAs) are commonly used to measure changes in intracellular cGMP levels in response to NO donors.

Objective: To determine the effect of FK-409 on cGMP production in a cellular context.

Materials:

-

Cell culture of interest (e.g., vascular smooth muscle cells)

-

FK-409 working solutions

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation

-

Cell lysis buffer

-

Commercially available cGMP ELISA kit

General Procedure:

-

Cell Seeding: Plate cells in a multi-well plate and allow them to adhere.

-

Pre-treatment: Incubate the cells with a phosphodiesterase inhibitor for a short period before adding the test compound.

-

Treatment: Add various concentrations of FK-409 to the cells and incubate for a defined period.

-

Cell Lysis: Aspirate the medium and lyse the cells according to the ELISA kit protocol.

-

cGMP Measurement: Perform the cGMP ELISA on the cell lysates following the manufacturer's instructions.

-

Data Analysis: Construct a standard curve and determine the cGMP concentration in each sample. Normalize the results to the protein concentration of the cell lysate.

Conclusion

CAS 138472-01-2 (FK-409/NOR-3) is a valuable research tool for studying the physiological and pathological roles of nitric oxide. A thorough understanding of its solubility, storage requirements, and mechanism of action is essential for designing and interpreting experiments. This technical guide provides a comprehensive summary of these properties and outlines key experimental protocols to facilitate its use in a research setting. For all applications, it is crucial to consult the specific safety data sheet (SDS) and follow good laboratory practices.

References

- 1. Sci-Hub [sci-hub.st]

- 2. wjgnet.com [wjgnet.com]

- 3. Chemiluminescence Measurement of Reactive Sulfur and Nitrogen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclic Nucleotide Phosphodiesterase Families as Targets to Treat Pulmonary Arterial Hypertension: Beyond PDE5 Inhibitors? [mdpi.com]

- 5. Research Portal [iro.uiowa.edu]

Methodological & Application

Application Notes and Protocols for (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide as a Nitric Oxide Donor in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide, also known as FK409, is a cell-permeable compound that spontaneously releases nitric oxide (NO) in a controlled manner, with a reported half-life of approximately 30 minutes in solution. This property makes it a valuable tool for in vitro studies investigating the diverse physiological and pathophysiological roles of nitric oxide, a critical signaling molecule involved in vasodilation, neurotransmission, and the immune response. These application notes provide detailed protocols for utilizing FK409 as an NO donor in cell culture, with a focus on assessing its effects on cell viability, nitric oxide release, and the induction of apoptosis and cell cycle arrest.

Chemical Properties

| Property | Value |

| Synonyms | FK409 |

| Molecular Formula | C₈H₁₃N₃O₄ |

| Molecular Weight | 215.21 g/mol |

| Appearance | Powder |

| Solubility | Soluble in DMSO (10 mg/mL) |

| Storage | Store at -20°C |

Mechanism of Nitric Oxide Release

FK409 is designed to spontaneously release nitric oxide under physiological conditions. The release mechanism is pH-dependent, with an increased rate of NO liberation observed at physiological or weakly alkaline pH.[1] This process can be accelerated by the presence of sulfhydryl-containing compounds such as L-cysteine and glutathione.[2] The primary signaling cascade initiated by the released NO involves the activation of soluble guanylate cyclase (sGC), leading to an increase in intracellular cyclic guanosine monophosphate (cGMP) levels.[3] This, in turn, activates cGMP-dependent protein kinases (PKG), which phosphorylate various downstream targets, resulting in a range of cellular responses including smooth muscle relaxation and inhibition of platelet aggregation.[3][4]

Experimental Protocols

Measurement of Nitric Oxide Release using the Griess Assay

This protocol describes the quantification of nitrite, a stable and quantifiable end-product of nitric oxide in aqueous solutions, using the Griess reagent.

Materials:

-

(E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide (FK409)

-

Cell culture medium (phenol red-free recommended)

-

Griess Reagent Kit

-

Sodium nitrite (for standard curve)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treatment: Prepare fresh solutions of FK409 in cell culture medium at various concentrations. Remove the old medium from the cells and replace it with the FK409-containing medium. Include a vehicle control (medium with the same concentration of DMSO used to dissolve FK409).

-

Sample Collection: At different time points (e.g., 0, 30, 60, 120 minutes), collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction:

-

Add 50 µL of the collected supernatant to a new 96-well plate.

-

Prepare a sodium nitrite standard curve (0-100 µM) in the same cell culture medium.

-

Add 50 µL of Sulfanilamide solution to all samples and standards and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution to all wells and incubate for another 5-10 minutes at room temperature, protected from light.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Calculate the nitrite concentration in the samples by comparing the absorbance values to the sodium nitrite standard curve.

Example Data: Nitrite Concentration in Cell Culture Supernatant after FK409 Treatment

| FK409 Concentration (µM) | Nitrite Concentration (µM) at 30 min | Nitrite Concentration (µM) at 60 min | Nitrite Concentration (µM) at 120 min |

| 0 (Vehicle) | 0.5 ± 0.1 | 0.6 ± 0.2 | 0.7 ± 0.2 |

| 10 | 5.2 ± 0.4 | 8.9 ± 0.6 | 12.5 ± 0.9 |

| 50 | 25.8 ± 1.5 | 42.3 ± 2.1 | 55.1 ± 3.0 |

| 100 | 48.9 ± 2.8 | 75.1 ± 4.2 | 90.3 ± 5.1 |

This is illustrative example data.

References

- 1. 5-Fluorouracil-induced apoptosis in colorectal cancer cells is caspase-9-dependent and mediated by activation of protein kinase C-δ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. dovepress.com [dovepress.com]

Guanylyl Cyclase Activation Assay: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive guide to performing guanylyl cyclase activation assays. It includes detailed experimental protocols, data presentation guidelines, and visualizations of the key signaling pathways and experimental workflows.

Introduction

Guanylyl cyclases (GC) are a family of enzymes that catalyze the conversion of guanosine triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP).[1] cGMP plays a crucial role in a variety of physiological processes, including smooth muscle relaxation, inhibition of platelet aggregation, and neurotransmission.[1][2] There are two major forms of guanylyl cyclase: soluble guanylyl cyclase (sGC), which is activated by nitric oxide (NO), and particulate guanylyl cyclase (pGC), which is activated by natriuretic peptides.[3] The activation of these enzymes is a key area of research for the development of therapeutics for cardiovascular diseases, erectile dysfunction, and other disorders.

This application note details two primary methods for measuring guanylyl cyclase activation: a radiometric assay utilizing [³²P]-labeled GTP and a more common and less hazardous enzyme-linked immunosorbent assay (ELISA) for the detection of cGMP.

Signaling Pathways

The activation of guanylyl cyclase initiates distinct downstream signaling cascades depending on the enzyme isoform.

Soluble Guanylyl Cyclase (sGC) Signaling Pathway

Soluble guanylyl cyclase is a heterodimeric protein typically found in the cytoplasm.[2] Its activation by nitric oxide (NO) leads to the production of cGMP, which in turn activates Protein Kinase G (PKG).[2] PKG phosphorylates various downstream targets, leading to a reduction in intracellular calcium levels and ultimately resulting in smooth muscle relaxation.[2]

Caption: Soluble Guanylyl Cyclase (sGC) Signaling Pathway

Particulate Guanylyl Cyclase (pGC) Signaling Pathway